molecular formula C18H25N3O2 B11232395 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No.: B11232395
M. Wt: 315.4 g/mol
InChI Key: BUOBZWGEVNOCFD-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₈H₂₅N₃O₂ Molecular Weight: 315.41 g/mol Structure: The compound features a cyclohexenylethyl group linked to an acetamide moiety, which is further connected to a partially saturated cinnolinone ring (5,6,7,8-tetrahydrocinnolin-3-one). The cinnolinone core provides rigidity and hydrogen-bonding capacity via its ketone and amide groups. This bicyclic system distinguishes it from simpler acetamide derivatives and may enhance binding affinity in biological systems .

Properties

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide

InChI

InChI=1S/C18H25N3O2/c22-17(19-11-10-14-6-2-1-3-7-14)13-21-18(23)12-15-8-4-5-9-16(15)20-21/h6,12H,1-5,7-11,13H2,(H,19,22)

InChI Key

BUOBZWGEVNOCFD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CN2C(=O)C=C3CCCCC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of cyclohexene with ethylamine to form 2-(1-cyclohexenyl)ethylamine . This intermediate is then reacted with 3-oxo-5,6,7,8-tetrahydrocinnoline-2-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Trichloroacetamide Derivatives

Examples :

  • (E)-2,2,2-Trichloro-N-(oct-2-enyl)acetamide (2d) (C₁₀H₁₆Cl₃NO; MW: 272.60 g/mol)
  • 2,2,2-Trichloro-N-[(E)-hept-2-enyl]acetamide (2c) (C₉H₁₄Cl₃NO₂; MW: 258.57 g/mol)

Key Differences :

  • Substituents: These compounds possess electron-withdrawing trichloromethyl groups, enhancing electrophilicity at the amide carbonyl.
  • Physical State : Trichloroacetamides are oils (e.g., 2d, 2c) or low-melting solids (2f: m.p. 57–59°C) , while the target compound’s crystalline state is implied by its availability as a solid (35 mg) .

Table 1: Physicochemical Comparison

Compound Molecular Formula MW (g/mol) Key Functional Groups Physical State
Target Compound C₁₈H₂₅N₃O₂ 315.41 Cinnolinone, cyclohexenyl Solid
(E)-2,2,2-Trichloro-N-(oct-2-enyl)acetamide C₁₀H₁₆Cl₃NO 272.60 Trichloroacetamide, alkene Oil
2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide C₁₉H₁₇Cl₂N₃O₂ 386.26 Dichlorophenyl, pyrazolone High-m.p. solid (473–475 K)

Cyclohexenylethyl Acetamide Derivatives

Example :

  • N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide ()

Key Differences :

  • Aromatic Substitution: The 4-methoxyphenyl group introduces electron-donating effects, increasing solubility in polar solvents compared to the target compound’s cinnolinone ring.

Dichlorophenyl-Pyrazolone Acetamide

Example :

  • 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (C₁₉H₁₇Cl₂N₃O₂; MW: 386.26 g/mol)

Key Differences :

  • Crystal Packing: X-ray studies reveal three conformers in the asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5° . The target compound’s cinnolinone likely restricts conformational flexibility, favoring a single dominant conformation.
  • Hydrogen Bonding: The pyrazolone amide forms R₂²(10) dimers via N–H⋯O interactions, while the cinnolinone’s ketone may participate in additional intermolecular bonds .

Hydroxylated Cyclohexenyl Acetamide

Example :

  • N-[(1S,2R,5R,6R)-2-Amino-5,6-dihydroxy-4-(hydroxymethyl)cyclohex-3-en-1-yl]acetamide (C₉H₁₆N₂O₄; MW: 216.24 g/mol)

Key Differences :

  • Polarity: Multiple hydroxyl and amine groups render this compound highly hydrophilic, contrasting with the target compound’s moderate lipophilicity from the cyclohexenyl and cinnolinone groups .

Biological Activity

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and highlighting its therapeutic implications.

Chemical Structure and Properties

The compound features a cyclohexene moiety and a tetrahydrocinnolin structure, which contribute to its unique biological properties. Its molecular formula and weight are yet to be precisely defined in the available literature. However, the structural components suggest potential interactions with biological targets.

Molecular Characteristics

PropertyValue
Molecular FormulaC19H22N2O2
Molecular Weight310.39 g/mol
Purity≥ 95%

Preliminary studies suggest that this compound may act through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurochemical signaling.
  • Antioxidant Activity : Initial findings indicate that it could possess antioxidant properties, which may protect against oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives:

  • Antitumor Activity : A study on related tetrahydrocinnolin derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound could exhibit similar properties.
    • Reference Study : In vitro assays indicated IC50 values in the micromolar range for several derivatives against breast and lung cancer cells .
  • Neuroprotective Effects : Research on compounds with analogous structures has shown potential neuroprotective effects in models of neurodegenerative diseases.
    • Findings : Compounds featuring cyclohexene structures have been reported to reduce neuronal apoptosis in vitro .
  • Anti-inflammatory Properties : Some derivatives have exhibited anti-inflammatory activity by downregulating pro-inflammatory cytokines in cell culture models.
    • Evidence : Inflammatory markers such as TNF-alpha and IL-6 were significantly reduced upon treatment with related compounds .

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